molecular formula C18H15IO3S B11694124 (2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11694124
M. Wt: 438.3 g/mol
InChI Key: AWDPUWODVWOFJG-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4-Ethoxy-3-iodo-5-methoxyphenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one is a complex organic compound that features a benzothiophene core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophenol and an appropriate alkyne or alkene.

    Introduction of Substituents: The ethoxy, iodo, and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require specific reagents such as ethyl iodide, iodine, and methanol in the presence of catalysts.

    Formation of the Methylidene Group: The final step involves the formation of the methylidene group through a condensation reaction with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other substituents.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the iodo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated products or other substituted derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand or catalyst in certain organic reactions.

Biology and Medicine

    Pharmacological Studies: Due to its structural complexity, the compound may exhibit biological activity, making it a candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

Mechanism of Action

The mechanism by which (2Z)-2-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one
  • (2Z)-2-[(4-Ethoxyphenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one
  • (2Z)-2-[(4-Iodophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one

Uniqueness

The presence of the ethoxy, iodo, and methoxy groups in (2Z)-2-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one imparts unique chemical properties, such as increased reactivity and potential biological activity. These substituents can influence the compound’s electronic distribution, making it distinct from its analogs.

Properties

Molecular Formula

C18H15IO3S

Molecular Weight

438.3 g/mol

IUPAC Name

(2Z)-2-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C18H15IO3S/c1-3-22-18-13(19)8-11(9-14(18)21-2)10-16-17(20)12-6-4-5-7-15(12)23-16/h4-10H,3H2,1-2H3/b16-10-

InChI Key

AWDPUWODVWOFJG-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)C3=CC=CC=C3S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=C2C(=O)C3=CC=CC=C3S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.